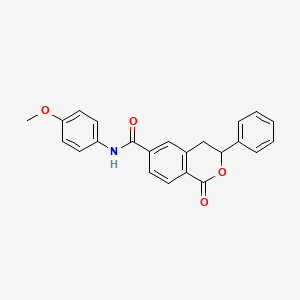

N-(4-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide

Description

N-(4-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a benzopyran-derived carboxamide featuring a partially saturated bicyclic core (3,4-dihydro-1H-2-benzopyran) with a ketone group at position 1. Key structural attributes include:

- Position 6: A carboxamide group substituted with a 4-methoxyphenyl moiety.

- Position 3: A phenyl substituent.

- Backbone: A 3,4-dihydro-1H-2-benzopyran scaffold, conferring rigidity and planarity.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-27-19-10-8-18(9-11-19)24-22(25)16-7-12-20-17(13-16)14-21(28-23(20)26)15-5-3-2-4-6-15/h2-13,21H,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCQITUUMWEVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a phenyl ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Cyclization: The acylated product undergoes cyclization to form the isochromene core structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(a) Zinc Coordination Complex (Chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II))

- Core Structure : Pyrrolidine-carboxamide ligand with 4-methoxyphenyl substituents.

- Key Differences : Incorporates zinc ions in a coordination complex, altering electronic properties and solubility.

- Synthesis : Utilizes coordination chemistry, contrasting with organic synthesis routes for the target compound.

- Analysis : Structural elucidation via single-crystal X-ray diffraction, processed using SHELX software .

(b) Formoterol-Related Compounds

- Core Structure: Ethanolamine derivatives with 4-methoxyphenyl groups.

- Key Differences : Linear backbones vs. the benzopyran core of the target compound.

- Functional Role : The 4-methoxyphenyl group in formoterol analogs enhances β2-adrenergic receptor binding, suggesting that the substituent’s position (para vs. meta/ortho) critically influences bioactivity.

(c) Benzothiazole Acetamides (EP3 348 550A1 Patent)

- Core Structure : Benzothiazole ring with acetamide substituents.

- Substituent Comparison : Includes 4-methoxyphenyl (para) and 3-methoxyphenyl (meta) acetamides. Patent data imply para-substituted derivatives exhibit superior pharmacological profiles, aligning with the target compound’s 4-methoxy design.

Functional and Pharmacological Insights

- 4-Methoxyphenyl Substituent : Enhances lipophilicity and metabolic stability across analogs .

- Core Structure Impact: Benzopyran: Planar structure may facilitate π-π stacking in target binding. Benzothiazole: Electron-deficient core suits kinase inhibition. Ethanolamine (Formoterol): Optimized for bronchodilation via receptor agonism.

Biological Activity

N-(4-methoxyphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a compound of interest due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of specific precursors. The synthesis typically involves the formation of the benzopyran scaffold followed by functionalization to introduce the methoxyphenyl and carboxamide groups. The structural analysis reveals that the compound possesses a complex arrangement conducive to biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of related compounds within the benzopyran family. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.

Key Findings:

- IC50 Values: The IC50 values for related compounds often fall within the low micromolar range (10–30 µM), indicating potent activity against cancer cells while exhibiting lower toxicity towards non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)-1-oxo-3-phenyl | MCF-7 | 25 ± 5 | |

| N-(4-methoxyphenyl)-1-oxo-3-phenyl | MDA-MB-231 | 28 ± 3 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit significant antibacterial and antifungal activities against a range of pathogens.

Case Study:

In a comparative study, several benzopyran derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzopyran structure enhance antibacterial efficacy.

Antimicrobial Efficacy Table:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-methoxyphenyl)-1-oxo-3-phenyl | Staphylococcus aureus | 15 µg/mL |

| N-(4-methoxyphenyl)-1-oxo-3-phenyl | Escherichia coli | 20 µg/mL |

Antioxidant Activity

The antioxidant capacity of N-(4-methoxyphenyl)-1-oxo-3-phenyl has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively.

Research Findings:

In vitro assays have shown that this compound exhibits antioxidant activity comparable to standard antioxidants like ascorbic acid. The mechanism involves electron donation to neutralize free radicals, thereby protecting cellular components from oxidative stress.

The biological activities of N-(4-methoxyphenyl)-1-oxo-3-phenyl can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes: Certain derivatives inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways: The compound may modulate pathways such as apoptosis and cell cycle regulation.

- Interaction with Receptors: It may act on specific receptors involved in inflammation and immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.